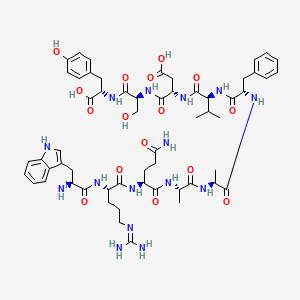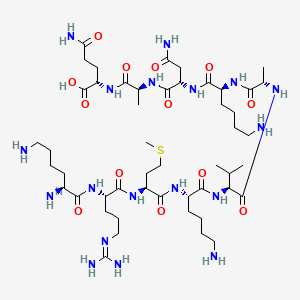
2070009-61-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Gly-Gly-Arg-AMC (acetate) is a compound with the molecular formula C30H37N7O9 and a molecular weight of 639.67 . It is a thrombin-specific fluorogenic substrate used for testing thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP) .
Molecular Structure Analysis
The molecular structure of Z-Gly-Gly-Arg-AMC (acetate) consists of 30 carbon atoms, 37 hydrogen atoms, 7 nitrogen atoms, and 9 oxygen atoms . The exact structural layout can be found in the MOL file associated with its CAS number .Physical And Chemical Properties Analysis
Z-Gly-Gly-Arg-AMC (acetate) has a molecular weight of 639.66 and a molecular formula of C30H37N7O9 . It is soluble in water . The compound should be stored at -80°C for 2 years or at -20°C for 1 year .Scientific Research Applications
Magnetic Iron Oxide Nanoparticles
Magnetic iron oxide nanoparticles have diverse applications in scientific research. Their synthesis, stabilization, vectorization, and physicochemical characterizations are fundamental for their use in various biological applications. These nanoparticles are crucial in advancing MRI technology, cellular labeling, and molecular imaging, showcasing their versatility in scientific endeavors (Laurent et al., 2008).
CRISPR-Cas9 in Genome Engineering
The CRISPR-Cas9 system, a revolutionary genome engineering technology, allows for precise and efficient editing of mammalian genomes. Its applications extend beyond basic biology into biotechnology and medicine, empowering researchers to understand genome function and link genetic variations to biological phenotypes (Hsu, Lander, & Zhang, 2014).
Advancements in Genomic Engineering
The application of CRISPR-Cas9 technology in human genome manipulation has opened up possibilities for curing genetic diseases and reshaping nonhuman genomes for environmental and societal benefits. This framework for genomic engineering is crucial for ensuring safe and ethical applications in the future (Baltimore et al., 2015).
CRISPR Technologies Beyond Genome Editing
CRISPR technologies, including the CRISPR-Cas9 system, have broadened their applications beyond genome editing. They now play a significant role in transcription control, epigenome modification, genome-wide screenings, and chromosome imaging. These technologies are also being applied in treatments for genetic disorders, cancer therapies, and advancements in agriculture and antimicrobials (Barrangou & Doudna, 2016).
Nanoscience and Nanotechnology in Europe
Nanoscience and nanotechnology research in Europe is making significant strides, particularly in information technology, sensors, and new materials. This multidisciplinary effort encompasses physics, electrical engineering, materials science, chemistry, and biology, demonstrating the vast potential of nanotechnology in scientific progress (Tolles, 1996).
Theoretical Studies in Nonlinear Optics
Theoretical studies in nonlinear optics, specifically in Stimulated Raman Amplification, have contributed to understanding light amplification and propagation. These studies are essential in developing scientific applications in optics and photonics, showcasing the integration of theoretical and experimental research in advancing scientific knowledge (Menyuk & Hilfer, 1988).
Mechanism of Action
properties
CAS RN |
2070009-61-7 |
|---|---|
Molecular Formula |
C₃₀H₃₇N₇O₉ |
Molecular Weight |
639.66 |
sequence |
One Letter Code: ZGGR-AMC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Glu27]-PKC (19-36)](/img/structure/B612418.png)





![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)


